2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a nitrogen-containing heterocycle fused to a cyclopentane ring. The presence of the oxirane ring adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile typically involves multiple steps, starting from simpler precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through various methodologies, including intramolecular S_N2 reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of flow chemistry techniques and continuous processing to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Conversion of nitrile to primary amine.
Substitution: Formation of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile has significant potential in various fields:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid: Shares the bicyclic core but lacks the oxirane and pyridine-4-carbonitrile groups.
(1R,2S,3S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol: Contains multiple hydroxyl groups instead of the oxirane and nitrile functionalities.
Uniqueness
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile is unique due to its combination of a spirocyclic structure, an oxirane ring, and a nitrile group, which confer distinct reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C16H19N3O |
---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[1-[(1R,5S)-spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C16H19N3O/c1-11(15-6-12(9-17)4-5-18-15)19-13-2-3-14(19)8-16(7-13)10-20-16/h4-6,11,13-14H,2-3,7-8,10H2,1H3/t11?,13-,14+,16? |
InChI-Schlüssel |
UBTNTJLBYCJOJF-SQVIUHEXSA-N |
Isomerische SMILES |
CC(C1=NC=CC(=C1)C#N)N2[C@@H]3CC[C@H]2CC4(C3)CO4 |
Kanonische SMILES |
CC(C1=NC=CC(=C1)C#N)N2C3CCC2CC4(C3)CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.